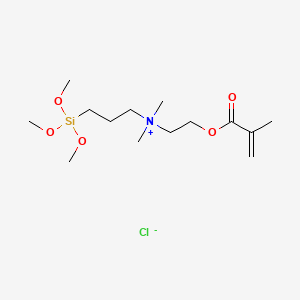
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE
描述
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE is a versatile organosilane compound. It is known for its unique structure that combines both methacrylate and silane functionalities, making it useful in various applications, particularly in the fields of materials science and surface chemistry. This compound is often used as a coupling agent, adhesion promoter, and in the synthesis of functionalized polymers.
属性
CAS 编号 |
31681-13-7 |
|---|---|
分子式 |
C14H30ClNO5Si |
分子量 |
355.93 g/mol |
IUPAC 名称 |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-trimethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C14H30NO5Si.ClH/c1-13(2)14(16)20-11-10-15(3,4)9-8-12-21(17-5,18-6)19-7;/h1,8-12H2,2-7H3;1H/q+1;/p-1 |
InChI 键 |
YZEPTPHNQLPQIU-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] |
规范 SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] |
外观 |
Solid powder |
其他CAS编号 |
31681-13-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Z 6031; A 186 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE typically involves the following steps:
Reaction of Methacrylic Acid with 2-Dimethylaminoethanol: This step forms the methacryloyloxyethyl group.
Reaction with 3-Chloropropyltrimethoxysilane: The intermediate product from the first step is then reacted with 3-chloropropyltrimethoxysilane to introduce the silane functionality.
Quaternization: The final step involves quaternization with methyl chloride to form the ammonium chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity. Solvents such as toluene or methanol are often used, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE undergoes various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Hydrolysis and Condensation: The trimethoxysilyl group can hydrolyze in the presence of water and subsequently condense to form siloxane bonds.
Quaternization: The compound can undergo further quaternization reactions with other alkyl halides.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis and Condensation: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.
Quaternization: Alkyl halides such as methyl chloride or ethyl bromide are common reagents.
Major Products
Polymers: Functionalized polymers with methacrylate backbones.
Siloxanes: Cross-linked siloxane networks.
Quaternary Ammonium Salts: Further quaternized ammonium compounds.
科学研究应用
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in coatings, adhesives, and sealants to improve adhesion and durability.
作用机制
The mechanism of action of 2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE involves its ability to form strong covalent bonds with both organic and inorganic substrates. The methacrylate group can polymerize to form a stable polymer matrix, while the trimethoxysilyl group can hydrolyze and condense to form siloxane bonds with silica or other metal oxides. This dual functionality allows it to act as an effective coupling agent, enhancing the mechanical properties and stability of composite materials.
相似化合物的比较
Similar Compounds
Dimethyloctadecyl(3-trimethoxysilylpropyl)ammonium chloride: Similar structure but with a longer alkyl chain.
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Contains a sulfopropyl group instead of a trimethoxysilyl group.
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Lacks the silane functionality.
Uniqueness
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE is unique due to its combination of methacrylate and silane functionalities. This allows it to participate in both polymerization and silane coupling reactions, making it highly versatile for various applications in materials science and surface modification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


